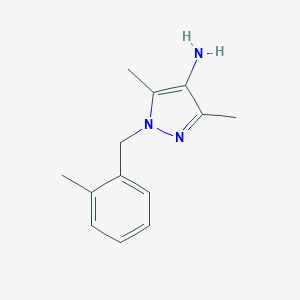

3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-9-6-4-5-7-12(9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOFETMIRODWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(C(=N2)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341592 | |

| Record name | 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514801-09-3 | |

| Record name | 1H-Pyrazol-4-amine, 3,5-dimethyl-1-[(2-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514801-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and characterization methods for the novel compound 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. The information presented herein is curated from established chemical principles and analogous reactions found in the scientific literature, offering a foundational resource for researchers interested in the synthesis and study of substituted pyrazole derivatives.

Introduction

Substituted pyrazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The specific arrangement of substituents on the pyrazole core can lead to a wide range of biological effects, making them attractive scaffolds for drug discovery. This guide focuses on a multi-step synthesis and subsequent characterization of this compound, a compound with potential applications in various therapeutic areas.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a four-step sequence, commencing with the preparation of a key precursor, 2-methylbenzylhydrazine. This is followed by the construction of the pyrazole ring, subsequent functionalization at the C4 position, and a final reduction to yield the target amine.

physicochemical properties of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities. This technical guide focuses on the core physicochemical properties of 4-Amino-3,5-dimethyl-1H-pyrazole, a key intermediate in the synthesis of various biologically active molecules. Understanding these fundamental properties is crucial for its application in drug design, synthesis optimization, and formulation development. Pyrazole derivatives have shown a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, analgesic, and anticancer activities.[1][2][3]

Physicochemical Data

The fundamental physicochemical properties of 4-Amino-3,5-dimethyl-1H-pyrazole are summarized in the table below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 5272-86-6 | Vendor Information |

| Molecular Formula | C₅H₉N₃ | Vendor Information |

| Molecular Weight | 111.15 g/mol | Vendor Information |

| Melting Point | 209 °C | [4] |

| Appearance | Solid | Vendor Information |

Experimental Protocols

Synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole

A common and effective method for the synthesis of 4-amino-3,5-dimethylpyrazole involves the reduction of a corresponding azo compound.[4][5] This approach is favored for its high yield and relatively inexpensive reagents.

Reaction Scheme:

Azo-substituted pyrazole → 4-Amino-3,5-dimethyl-1H-pyrazole

Materials:

-

Azo-substituted pyrazole precursor

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Distilled water

Procedure:

-

A solution of the starting azo compound (3.2 mmol) is prepared in ethanol.

-

Hydrazine hydrate (0.5 ml) is added to the solution, and the mixture is heated to 50°C.[4]

-

Upon completion of the reaction, the mixture is diluted with distilled water.

-

The aqueous solution is then extracted with diethyl ether.

-

The resulting ether extract is evaporated to yield the crude product.

-

The crude 4-amino-3,5-dimethylpyrazole is recrystallized from ethanol to afford the purified compound.[4]

Characterization

The synthesized 4-amino-3,5-dimethylpyrazole can be characterized using standard analytical techniques to confirm its identity and purity.

-

UV Spectroscopy: The ultraviolet absorption spectrum can be recorded to determine the maximum absorbance wavelength (λmax). For 4-amino-3,5-dimethylpyrazole, a λmax of 237 nm has been reported.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for the amino (N-H) and alkyl (C-H) groups would be expected. Reported IR (KBr) peaks include 3347, 3163 (N-H), and 2882 (C-H) cm⁻¹.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For 4-amino-3,5-dimethylpyrazole, the following chemical shifts (δ) have been reported: 2.10 ppm (singlet, 6H, pyrazole 3,5-dimethyl), 3.30 ppm (singlet, 2H, NH₂), and 11.40 ppm (singlet, 1H, pyrazole NH).[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel chemical entity like 4-Amino-3,5-dimethyl-1H-pyrazole.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a summary of the available physicochemical data and a detailed experimental protocol for the synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole. The provided workflow for characterization outlines the necessary steps to ensure the identity, purity, and key physical properties of the synthesized compound. While data for the initially requested 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine is scarce, the information on its close analog serves as a valuable resource for researchers working with substituted pyrazoles. Further experimental investigation is warranted to fully characterize the broader class of 1-substituted-4-amino-3,5-dimethylpyrazoles to expand their potential applications in drug discovery and development.

References

An In-depth Technical Guide on 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine (CAS Number: 514801-09-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine, identified by the CAS number 514801-09-3. Although specific experimental data for this molecule is not extensively available in public literature, this document extrapolates from established knowledge of structurally related pyrazole derivatives to present its physicochemical properties, a plausible synthetic route with detailed experimental protocols, and potential biological activities of interest for drug discovery and development. The guide is intended to serve as a foundational resource for researchers and scientists interested in exploring the therapeutic potential of this and similar pyrazole-based compounds.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are based on computational predictions and data from commercially available sources.

| Property | Value | Reference |

| CAS Number | 514801-09-3 | |

| Molecular Formula | C₁₃H₁₇N₃ | [1] |

| Molecular Weight | 215.3 g/mol | [1] |

| Predicted LogP | 2.5 - 3.5 | |

| Predicted pKa | Amine (basic): 4.5 - 5.5; Pyrazole (acidic): >14 | |

| Predicted Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF | |

| Appearance | Predicted to be a solid at room temperature |

Proposed Synthesis

A plausible and efficient two-step synthetic pathway for this compound is proposed, commencing with the commercially available 3,5-dimethyl-4-nitro-1H-pyrazole. The synthesis involves an N-alkylation reaction followed by the reduction of the nitro group.

Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole

-

Materials:

-

3,5-Dimethyl-4-nitro-1H-pyrazole

-

2-Methylbenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a stirred solution of 3,5-dimethyl-4-nitro-1H-pyrazole (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

To this suspension, add 2-methylbenzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-alkylated product.

-

Step 2: Synthesis of this compound

-

Materials:

-

3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

-

Procedure:

-

Suspend 3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole (1 equivalent) in ethanol.

-

Add a solution of tin(II) chloride dihydrate (5 equivalents) in concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reduction of the nitro group by TLC.

-

After completion, cool the reaction mixture and neutralize it with a saturated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain the final compound, this compound.

-

An alternative synthetic approach could involve the reaction of (2-methylbenzyl)hydrazine with a suitable diketone to form the pyrazole ring, followed by amination at the C4 position. The availability of (2-methylbenzyl)hydrazine suggests this as a viable, though potentially less direct, route.[2]

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been reported, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Based on the activities of structurally similar molecules, the following potential applications are proposed:

-

Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.

-

Anticancer Activity: Substituted pyrazoles have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The N-benzyl moiety, in particular, has been featured in pyrazole-based compounds with antiproliferative effects.

-

Antimicrobial Activity: The pyrazole nucleus is a component of some antibacterial and antifungal agents.

Hypothetical Signaling Pathway Inhibition

Given the prevalence of pyrazole-based kinase inhibitors in oncology research, a plausible mechanism of action for the title compound, should it exhibit anticancer properties, could be the inhibition of a key signaling pathway, such as the MAPK/ERK pathway.

Proposed Experimental Protocols for Biological Evaluation

To investigate the potential therapeutic activities of this compound, the following experimental protocols are suggested.

In Vitro Anti-inflammatory Assay (COX Inhibition)

-

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Methodology:

-

Utilize a commercially available COX fluorescent inhibitor screening assay kit.

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add the test compound dilutions or a known inhibitor (e.g., celecoxib) as a positive control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at room temperature for a specified time.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

In Vitro Anticancer Assay (MTT Proliferation Assay)

-

Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., a panel including breast, lung, and colon cancer cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

-

In Vitro Antimicrobial Assay (Broth Microdilution)

-

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.

-

Methodology:

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Summary and Future Directions

This compound is a compound with a chemical structure that suggests potential for biological activity, drawing from the well-established therapeutic relevance of the pyrazole core. This guide has provided a putative synthetic route and outlined key in vitro assays to begin the exploration of its pharmacological profile. Future research should focus on the successful synthesis and characterization of this molecule, followed by a systematic evaluation of its anti-inflammatory, anticancer, and antimicrobial properties. Positive results from these initial screens would warrant further investigation into its mechanism of action and potential for in vivo efficacy and safety. The structural information and proposed methodologies within this document provide a solid framework for initiating such a research program.

References

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] First described by Ludwig Knorr in 1883, this scaffold has proven to be a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[2] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve desired pharmacological effects.[3] Pyrazole derivatives are integral to many approved drugs and continue to be a focal point of research for developing new therapeutic agents against a spectrum of diseases, including cancer, inflammation, and microbial infections.[1][4][5] This guide provides a technical overview of the significant biological activities of pyrazole derivatives, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, exhibiting potent activity against various cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key protein kinases that are critical for tumor growth, proliferation, and survival.[6] Notable targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[6][8][9]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines and their inhibitory activity against specific molecular targets.

| Compound/Derivative Class | Target (Cell Line/Enzyme) | IC50 Value | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR (wild-type) | 0.06 µM | [9] |

| Pyrazole-Thiophene Hybrid | EGFR (wild-type) | 16.25 µg/mL | [10] |

| Pyrazole-Thiophene Hybrid | VEGFR-2 | 0.22 µM | [9] |

| Indole-Pyrazole Hybrid (Compound 33) | CDK2 | 0.074 µM | [6] |

| Indole-Pyrazole Hybrid (Compound 34) | CDK2 | 0.095 µM | [6] |

| 4-Amino-(1H)-pyrazole (Compound 3f) | JAK1 | 3.4 nM | [8][11] |

| 4-Amino-(1H)-pyrazole (Compound 3f) | JAK2 | 2.2 nM | [8][11] |

| 4-Amino-(1H)-pyrazole (Compound 3f) | JAK3 | 3.5 nM | [8][11] |

| 4-Amino-(1H)-pyrazole (Compound 11b) | HEL (Cell Line) | 0.35 µM | [8][11] |

| Pyrazolone-Pyrazole Derivative (Compound 27) | MCF-7 (Cell Line) | 16.50 µM | [6] |

| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF-7 (Cell Line) | 0.25 µM | [6] |

| 5-Aryl-1H-tetrazole-Pyrazole Hybrid | MCF-7 (Cell Line) | 5.8 µM | [7] |

Signaling Pathway Inhibition

1. EGFR and VEGFR-2 Dual Inhibition: Many cancers rely on signaling through EGFR for proliferation and VEGFR-2 for angiogenesis (the formation of new blood vessels to supply the tumor).[9] Pyrazole derivatives have been designed to act as dual inhibitors, simultaneously blocking both pathways to achieve a synergistic anticancer effect.[9][10]

2. JAK/STAT Pathway Inhibition: The JAK/STAT pathway is crucial for cytokine signaling, and its abnormal activation is linked to various cancers, particularly hematologic malignancies.[11][12] Pyrazole-based compounds have been developed as potent inhibitors of JAK kinases, thereby blocking downstream signaling and suppressing tumor cell proliferation.[8][11][12]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The pyrazole derivative is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium in the wells is replaced with the medium containing the test compounds. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with the most famous example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[13][14] The COX-2 enzyme is a key mediator in the synthesis of prostaglandins, which drive inflammation and pain.[15] By selectively inhibiting COX-2 over COX-1, these drugs reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[13] Other mechanisms include the inhibition of the p38 MAP kinase pathway and the modulation of pro-inflammatory cytokines like TNF-α and IL-6.[13]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative Class | Target (Enzyme) | IC50 Value | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib Analog (Compound 3b) | COX-2 | 39.43 nM | 22.21 | [16] |

| Celecoxib Analog (Compound 5b) | COX-2 | 38.73 nM | 17.47 | [16] |

| 3,5-diarylpyrazole | COX-2 | 0.01 µM | - | [13] |

| Pyrazole-chalcone derivative | COX-2 | 0.73 µM | - | [17] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 µM | 225 | [13] |

| Pyrazole-thiazole hybrid | 5-LOX | 0.12 µM | - | [13] |

| N-pyrazole, N'-aryl urea (BIRB 796) | p38 MAP kinase | - | - | [18] |

Mechanism of Action & Signaling Pathways

1. COX-2 Inhibition: This is the primary mechanism for many anti-inflammatory pyrazoles. Arachidonic acid released from the cell membrane is converted by COX enzymes into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[19] Selective inhibitors block this process at the COX-2 enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. jchr.org [jchr.org]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. jchr.org [jchr.org]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ClinPGx [clinpgx.org]

The Pyrazole Scaffold: A Privileged Framework for Novel Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and selectivity. This has led to the development of numerous clinically successful drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers in the ongoing quest for novel therapeutics.

Anti-inflammatory and Analgesic Targets

Pyrazole derivatives have a long and successful history as anti-inflammatory and analgesic agents. Their primary mechanism of action in this domain involves the inhibition of key enzymes in the arachidonic acid cascade.

Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are the principal targets for nonsteroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. Pyrazole-containing drugs, such as celecoxib, are renowned for their COX-2 selectivity.

Quantitative Data: COX-1 and COX-2 Inhibition by Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

| Celecoxib | 15 | 0.04 | 375 | [1] |

| SC-558 | 10 | 0.0053 | >1900 | [1] |

| Phenylbutazone | Varies (non-selective) | Varies (non-selective) | ~1 | [1] |

| Compound 5u | 134.08 | 1.79 | 74.92 | [2] |

| Compound 5s | 131.52 | 1.80 | 72.95 | [2] |

| Compound 8b | 13.59 | 0.043 | 316 | [3] |

| Compound 8g | 12.06 | 0.045 | 268 | [3] |

| Compound 5f | 14.34 | 1.50 | 9.56 | [4] |

| Compound 6f | 9.56 | 1.15 | 8.31 | [4] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol provides a generalized method for determining the IC50 values of test compounds against COX-1 and COX-2 enzymes, based on commercially available assay kits.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of pyrazole compounds against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

Heme

-

Reaction buffer (e.g., Tris-HCl)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test pyrazole compound in DMSO. Create a series of dilutions of the test compound in reaction buffer. A DMSO control (vehicle) should also be prepared.

-

Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer containing heme.

-

Reaction Mixture: To each well of the 96-well plate, add the reaction buffer, the fluorometric probe, and the test compound dilution or DMSO control.

-

Enzyme Addition: Add the diluted enzyme solution to each well to initiate the pre-incubation.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time.

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition of COX activity for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

-

Signaling Pathway: COX Inhibition in Inflammation

Anticancer Targets

The versatility of the pyrazole scaffold has been extensively exploited in the development of anticancer agents. Pyrazole derivatives have been shown to target a multitude of key players in cancer cell proliferation, survival, and angiogenesis.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazole-based compounds have emerged as potent inhibitors of various kinases.

EGFR and VEGFR-2 are receptor tyrosine kinases that are crucial for tumor growth, proliferation, and angiogenesis. Dual inhibition of these receptors is a promising strategy in cancer therapy.

Quantitative Data: EGFR and VEGFR-2 Inhibition by Pyrazole Derivatives

| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |

| Erlotinib (Control) | 0.07 (for C5 comparison) | - | [5] |

| Compound C5 | 0.07 | - | [5] |

| Fused Pyrazole 1 | 0.048 | 0.062 | [6] |

| Fused Pyrazole 2 | 0.039 | 0.051 | [6] |

| Fused Pyrazole 7 | 0.027 | 0.035 | [6] |

| Fused Pyrazole 11 | 0.015 | 0.023 | [6] |

Experimental Protocol: VEGFR-2 Kinase Assay

This protocol is a general guide for measuring VEGFR-2 kinase activity, often performed using commercially available kits.[6][7]

Objective: To determine the inhibitory activity of pyrazole compounds against VEGFR-2 kinase.

Materials:

-

Purified recombinant VEGFR-2 kinase

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Kinase assay buffer

-

Test pyrazole compounds in DMSO

-

Detection reagent (e.g., Kinase-Glo™ MAX)

-

White 96-well plate

Procedure:

-

Reagent Preparation: Prepare a 1x kinase buffer from a 5x stock. Prepare a master mix containing the kinase buffer, ATP, and the kinase substrate.

-

Compound Addition: Add the test pyrazole compound dilutions or DMSO control to the wells of the 96-well plate.

-

Master Mix Addition: Add the master mix to each well.

-

Reaction Initiation: Add the purified VEGFR-2 kinase to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

Detection: Add the detection reagent (e.g., Kinase-Glo™ MAX) to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

-

Luminescence Measurement: Incubate the plate at room temperature for a further 10 minutes and then measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: Generic Kinase Inhibition

BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway. It is a validated therapeutic target for B-cell malignancies.

Quantitative Data: BTK Inhibition by Pyrazole Derivatives

| Compound | BTK IC50 (nM) | Reference |

| Ibrutinib (Control) | 9.1 | [8] |

| Compound 13 | 9.1 | [8] |

| Compound 16 | 27 | [8] |

| Compound 8a | 127 | [9] |

Experimental Protocol: BTK Kinase Inhibition Assay

A common method for assessing BTK inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To quantify the inhibitory effect of pyrazole compounds on BTK activity.

Materials:

-

Recombinant human BTK enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC) conjugate

-

Stop solution

-

384-well low-volume black plate

Procedure:

-

Compound Plating: Add serial dilutions of the pyrazole test compounds in DMSO to the assay plate.

-

Enzyme and Substrate Addition: Add a mixture of the BTK enzyme and the biotinylated peptide substrate to the wells.

-

Reaction Initiation: Add ATP to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Add a stop solution containing the europium-labeled antibody and the SA-APC conjugate.

-

Incubation: Incubate for at least one hour at room temperature to allow for the detection reagents to bind.

-

Signal Reading: Read the plate on a TR-FRET compatible plate reader.

-

Data Analysis: Calculate IC50 values from the dose-response curves.

Signaling Pathway: B-Cell Receptor (BCR) Signaling and BTK Inhibition

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition by Pyrazole Derivatives

| Compound | Tubulin Polymerization IC50 (µM) | Reference |

| Colchicine (Control) | - | [10] |

| Combretastatin A-4 (Control) | 1.46 | [11] |

| Compound 18 | 19 | [12] |

| Compound 3q | Comparable to Colchicine | [10] |

| Compound 5o | 1.15 | [11] |

| Compound 5l | 1.65 | [11] |

| Compound 5p | 1.95 | [11] |

| Compound 4k | More potent than Colchicine (3µM) | [13] |

| Compound 5a | More potent than Colchicine (3µM) | [13] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules, often by monitoring the change in fluorescence of a reporter dye.

Objective: To assess the ability of pyrazole compounds to inhibit tubulin polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

Tubulin polymerization buffer

-

Fluorescent reporter dye (e.g., DAPI)

-

Test pyrazole compounds in DMSO

-

Positive control (e.g., colchicine)

-

Negative control (e.g., paclitaxel for polymerization promotion)

-

96-well microplate (black)

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Compound Addition: Add the test pyrazole compounds, controls, or DMSO to the wells of a pre-warmed 96-well plate.

-

Tubulin Addition: Add the purified tubulin solution to the wells.

-

Incubation: Incubate the plate at 37°C for a short period to allow for compound-tubulin interaction.

-

Reaction Initiation: Initiate polymerization by adding GTP.

-

Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and monitor the fluorescence intensity over time. Polymerization of tubulin enhances the fluorescence of the reporter dye.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value.[11][13]

Experimental Workflow: General Enzyme Inhibition Assay

Neurodegenerative Disease Targets

Pyrazoline derivatives, a reduced form of pyrazoles, have shown significant promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Their therapeutic potential stems from their ability to inhibit key enzymes involved in the pathophysiology of these conditions.

Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain. MAO-A inhibitors are used as antidepressants.

Quantitative Data: MAO Inhibition by Pyrazoline Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| EH7 | 8.38 | 0.063 | [14] |

| EH8 | 4.31 | >10 | [14] |

| EH6 | >10 | 0.087 (approx.) | [14] |

| EH1 | >10 | 0.2 (approx.) | [14] |

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This is a general protocol for determining the inhibitory activity of compounds against MAO-A and MAO-B.[14]

Objective: To measure the IC50 values of pyrazoline derivatives against recombinant human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B

-

Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B

-

Assay buffer

-

Test compounds in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Enzyme and Compound Incubation: In a 96-well plate, mix the MAO enzyme (A or B) with the test compound at various concentrations or DMSO (control) in the assay buffer. Incubate for a specified time at 37°C.

-

Reaction Initiation: Add the respective substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well to start the reaction.

-

Absorbance Measurement: The product of the reaction can be measured spectrophotometrically. For kynuramine, the formation of 4-hydroxyquinoline can be monitored. For benzylamine, the formation of benzaldehyde can be measured. Read the absorbance at the appropriate wavelength over time.

-

Data Analysis: Calculate the reaction rates and the percent inhibition for each compound concentration. Determine the IC50 values from the dose-response curves.

Acetylcholinesterase (AChE)

Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.

Quantitative Data: AChE Inhibition by Pyrazoline Derivatives

| Compound | AChE Ki (µM) | Reference |

| Tacrine (Control) | 0.26 | [15] |

| Compound 1 | 0.13 | [15] |

| Compound | AChE IC50 (µM) | Reference |

| Donepezil (Control) | 0.021 | [16] |

| Compound 2l | 0.040 | [16] |

| Compound 2j | 0.062 | [16] |

| Compound 2a | 0.107 | [16] |

| Compound 2g | 0.122 | [16] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method for measuring AChE activity.[16]

Objective: To determine the inhibitory potency of pyrazoline derivatives against AChE.

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer

-

Test compounds in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in phosphate buffer.

-

Incubation: In a 96-well plate, add the AChE enzyme solution, DTNB solution, and the test compound at various concentrations or DMSO (control). Incubate for a specified time at room temperature.

-

Reaction Initiation: Add the substrate, acetylthiocholine iodide, to each well to start the reaction.

-

Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance at 412 nm at regular intervals.

-

Data Analysis: Calculate the rate of reaction and the percent inhibition for each compound concentration. Determine the IC50 or Ki values.

Other Notable Targets

The therapeutic reach of pyrazole compounds extends beyond the aforementioned areas, with promising activity against a variety of other targets.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are targets for anticancer drugs.

Quantitative Data: Carbonic Anhydrase Inhibition by Pyrazole-Sulfonamide Derivatives

| Compound | hCA II IC50 (µM) | hCA IX IC50 (µM) | hCA XII IC50 (µM) | Reference |

| Acetazolamide (Standard) | - | - | - | [17] |

| 4k | 0.24 | - | - | [18] |

| 4j | 0.39 | 0.15 | 0.28 | [17] |

| 4g | - | - | 0.12 | [18] |

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Acetazolamide (AAZ) | 250 | 12.1 | 25.8 | 5.7 |

| 1f | 58.8 | 9.8 | 120.5 | 34.5 |

| 1g | 65.4 | 15.6 | 100.2 | 41.2 |

| 1h | 70.1 | 18.9 | 95.7 | 45.8 |

| 1k | 85.3 | 22.4 | 79.6 | 50.1 |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This is a highly sensitive method for measuring CA activity.[19]

Objective: To determine the inhibition constants (Ki) of pyrazole derivatives against various CA isoforms.

Procedure: An esterase assay is a common and simpler alternative to the stopped-flow method.

-

Enzyme and Inhibitor Incubation: The CA isoenzyme is incubated with varying concentrations of the pyrazole inhibitor.

-

Substrate Addition: A suitable ester substrate (e.g., 4-nitrophenyl acetate) is added.

-

Spectrophotometric Monitoring: The hydrolysis of the substrate by the enzyme leads to a change in absorbance, which is monitored over time using a spectrophotometer.

-

Data Analysis: The initial rates of reaction are calculated, and from the dose-response curve, the Ki values are determined using the Cheng-Prusoff equation.

Cannabinoid Receptors (CB1 and CB2)

The cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors that are part of the endocannabinoid system. They are involved in a wide range of physiological processes, and modulation of their activity has therapeutic potential in various diseases.

Quantitative Data: Cannabinoid Receptor Binding of Pyrazole Derivatives

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| RNB-61 | >10000 | 2.8 | [20] |

| SR141716A (Rimonabant) | 1.8 | 467 | [21] |

| 1a | 0.7 | 1000 | [21] |

| 1b | 1.5 | 350 | [21] |

Experimental Protocol: Radioligand Binding Assay for Cannabinoid Receptors

This method is used to determine the affinity of a compound for a receptor.[20][22]

Objective: To determine the binding affinity (Ki) of pyrazole compounds for CB1 and CB2 receptors.

Materials:

-

Membrane preparations from cells expressing human CB1 or CB2 receptors.

-

Radiolabeled cannabinoid ligand (e.g., [3H]-CP55940).

-

Test pyrazole compounds.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Competition Binding: Incubate the cell membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test pyrazole compound.

-

Incubation: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Receptor Binding Assay

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the design and discovery of new therapeutic agents. Its synthetic tractability and ability to be tailored to interact with a diverse range of biological targets underscore its importance in drug development. This guide has provided a snapshot of the major therapeutic targets of pyrazole compounds, supported by quantitative data and detailed experimental protocols. It is intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of pyrazole-based medicines. The continued exploration of this privileged scaffold promises to yield novel treatments for a wide spectrum of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03276K [pubs.rsc.org]

- 18. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development of Oxygen-Bridged Pyrazole-Based Structures as Cannabinoid Receptor 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Pyrazole-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have contributed to its widespread use.[1] Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[2] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This technical guide provides an in-depth overview of pyrazole-based kinase inhibitors, focusing on their activity against key cancer targets such as Aurora kinases, Janus kinases (JAKs), and the BCR-ABL fusion protein. It includes a compilation of quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro and cellular activities of a selection of pyrazole-based inhibitors against Aurora, JAK, and BCR-ABL kinases. This data is essential for understanding structure-activity relationships (SAR) and for the comparative analysis of inhibitor potency and selectivity.

Table 1: Inhibitory Activity of Pyrazole-Based Aurora Kinase Inhibitors

| Compound | Target Kinase | IC50 (nM) | Ki (nM) | Target Cell Line | Cellular Activity (µM) | Reference(s) |

| Barasertib (AZD1152) | Aurora B | 0.37 | - | - | - | [3] |

| Tozasertib (VX-680) | Aurora A | - | 0.7 | HCT116, MCF-7 | 0.015 - 0.13 | [4] |

| Aurora B | - | 18 | [4] | |||

| Aurora C | - | 4.6 | [4] | |||

| R763 | Aurora A | 4 | - | Colo205, MiaPaCa-2 | 0.002 - 0.008 | [4] |

| Aurora B | 4.8 | - | [4] | |||

| Aurora C | 6.8 | - | [4] | |||

| AMG-900 | Aurora A | 5 | - | Various | 0.0007 - 0.0053 | [4] |

| Aurora B | 4 | - | [4] | |||

| Aurora C | 1 | - | [4] | |||

| PF-03814735 | Aurora A | 5 | - | MDA-MB-231 | ~0.02 | [4] |

| Aurora B | 0.8 | - | [4] | |||

| Compound 6 | Aurora A | 160 | - | HCT116, MCF-7 | 0.39, 0.46 | [3] |

| Compound 7 | Aurora A | 28.9 | - | U937, K562, A549, LoVo, HT29 | 5.106, 5.003, 0.487, 0.789, 0.381 | [3] |

| Aurora B | 2.2 | - | [3] | |||

| Compound 8 | Aurora A | 35 | - | SW620, HCT116 | 0.35, 0.34 | [3] |

| Aurora B | 75 | - | [3] | |||

| SP-96 (Compound 9) | Aurora B | 0.316 | - | - | - | [3] |

| P-6 | Aurora A | 110 | - | HCT116, MCF-7 | 0.37, 0.44 | [5] |

Table 2: Inhibitory Activity of Pyrazole-Based Janus Kinase (JAK) Inhibitors

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | Cellular Activity (µM) | Reference(s) |

| Ruxolitinib | JAK1 | ~3 | - | - | [2] |

| JAK2 | ~3 | - | - | [2] | |

| JAK3 | ~430 | - | - | [2] | |

| Baricitinib | JAK1 | 5.9 | - | - | [6] |

| JAK2 | 5.7 | - | - | [6] | |

| Ilginatinib (NS-018) | JAK1 | 33 | - | - | [2] |

| JAK2 | 0.72 | - | - | [2] | |

| JAK3 | 39 | - | - | [2] | |

| Tyk2 | 22 | - | - | [2] | |

| Compound 3f | JAK1 | 3.4 | PC-3, HEL, K562, MCF-7, MOLT4 | Low µM range | [7] |

| JAK2 | 2.2 | [7] | |||

| JAK3 | 3.5 | [7] | |||

| Compound 11b | - | - | HEL, K562 | 0.35, 0.37 | [7] |

| Compound 3h | JAK2 | 23.85 | - | - | [8] |

| JAK3 | 18.90 | - | - | [8] | |

| TK4b | JAK2 | - | - | - | [8] |

| JAK3 | 18.42 | - | - | [8] | |

| TK4g | JAK2 | - | - | - | [8] |

| JAK3 | 15.80 | - | - | [8] |

Table 3: Inhibitory Activity of Pyrazole-Based BCR-ABL Inhibitors

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | Cellular Activity (µM) | Reference(s) |

| Asciminib (ABL-001) | BCR-ABL | 0.5 (Kd 0.5-0.8) | - | - | [3] |

| Compound 10 | BCR-ABL | 14.2 | K562 | 0.27 | [3] |

| 11b | BCR-ABL | 15 | CML cell lines | 0.7 - 1.3 (GI50) | [9] |

| Imatinib (for comparison) | BCR-ABL | - | K562 | ~0.5 | |

| Nilotinib (for comparison) | BCR-ABL | - | K562 | - | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of pyrazole-based kinase inhibitors.

Synthesis of a Representative Pyrazole-Based Kinase Inhibitor

This protocol describes a general method for the synthesis of a 4-amino-(1H)-pyrazole derivative, a common scaffold for JAK inhibitors.[7]

Scheme 1: Synthesis of 4-Amino-(1H)-pyrazole Derivatives

A general synthetic route to 4-amino-(1H)-pyrazole kinase inhibitors.

Materials:

-

Substituted phenylhydrazine hydrochloride

-

Ethyl 2-cyano-3-ethoxyacrylate

-

Ethanol

-

Ammonia in methanol solution

-

Sodium hydroxide

-

Bromine

-

Dioxane

-

Water

Procedure:

-

Synthesis of Ethyl 5-amino-1-(substituted phenyl)-1H-pyrazole-4-carboxylate: A mixture of the substituted phenylhydrazine hydrochloride and ethyl 2-cyano-3-ethoxyacrylate in ethanol is refluxed for several hours. After cooling, the product is collected by filtration and washed with cold ethanol.

-

Synthesis of 5-Amino-1-(substituted phenyl)-1H-pyrazole-4-carboxamide: The pyrazole-4-carboxylate from the previous step is suspended in a solution of ammonia in methanol and heated in a sealed tube. The solvent is then removed under reduced pressure, and the residue is triturated with water to yield the carboxamide.

-

Synthesis of 4-Amino-1-(substituted phenyl)-1H-pyrazole: A solution of sodium hydroxide in water is cooled in an ice bath, and bromine is added dropwise. The resulting sodium hypobromite solution is then added to a cooled solution of the pyrazole-4-carboxamide in dioxane. The reaction mixture is stirred and then heated. After cooling, the product is extracted with an organic solvent, dried, and purified by chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Kinase of interest (e.g., Aurora A, JAK2, BCR-ABL)

-

Kinase substrate (peptide or protein)

-

ATP

-

Test compounds (pyrazole-based inhibitors) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate, and ATP solutions in the appropriate kinase buffer.

-

Kinase Reaction:

-

Add a small volume (e.g., 2.5 µL) of the diluted test compound, a positive control inhibitor, and DMSO (negative control) to the wells of a 384-well plate.

-

Add the kinase enzyme solution (e.g., 2.5 µL) to all assay wells.

-

Initiate the kinase reaction by adding the ATP and substrate mixture (e.g., 5 µL).

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent (e.g., 10 µL) to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The luminescent signal is proportional to the ADP concentration. The percent inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is determined by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., HCT116, K562)

-

Complete cell culture medium

-

Test compounds (pyrazole-based inhibitors)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear, flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a CO₂ incubator at 37°C.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Target Modulation

This technique is used to detect specific proteins in a cell lysate and can be used to assess the effect of an inhibitor on the phosphorylation state of its target kinase and downstream signaling proteins.

Materials:

-

Cancer cell line

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for the total and phosphorylated forms of the target kinase and downstream proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the pyrazole-based inhibitor at various concentrations and for different time points. Lyse the cells and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by pyrazole-based kinase inhibitors.

Simplified Aurora Kinase Signaling Pathway.

Simplified JAK-STAT Signaling Pathway.

References

- 1. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of potent inhibitors of the Bcr-Abl and the c-kit receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine and Its Analogs

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the mechanism of action for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. This guide is therefore based on the well-documented activities of structurally similar compounds, primarily the N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series, which share the same core chemical scaffold. The findings presented herein should be considered a scientifically informed projection for the potential mechanism of the subject compound.

Executive Summary

The 3,5-dimethyl-1-benzyl-1H-pyrazol-4-amine scaffold is a promising pharmacophore in modern drug discovery. Extensive research on its analogs, particularly N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, reveals a potent mechanism of action centered on the dual modulation of the mTORC1 signaling pathway and autophagy. These compounds exhibit significant antiproliferative activity, particularly in pancreatic cancer cell lines, by reducing mTORC1 activity and disrupting autophagic flux. This disruption, characterized by an accumulation of autophagosomes, is linked to their anticancer effects.[1][2][3] This technical guide provides a detailed overview of this mechanism, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams of the involved cellular pathways.

Core Mechanism of Action: mTORC1 Inhibition and Autophagy Modulation

The primary mechanism of action for this class of compounds is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) and the subsequent modulation of autophagy.[1][3]

mTORC1 Signaling: mTORC1 is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis and other anabolic processes.[4][5][6] Key downstream effectors of mTORC1 include S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][7] By phosphorylating these targets, mTORC1 promotes protein synthesis.

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs have been shown to reduce mTORC1 activity.[1][3] This is evidenced by decreased phosphorylation of mTORC1's downstream targets. The inhibition of this pathway contributes to the antiproliferative effects of these compounds.

Autophagy Modulation: Autophagy is a cellular degradation and recycling process crucial for maintaining homeostasis.[8][9] The mTORC1 pathway is a critical negative regulator of autophagy.[10][11] When mTORC1 is active, it phosphorylates and inhibits the ULK1 complex, a key initiator of autophagy.[12][13]

The pyrazole compounds discussed herein exhibit a unique, dual effect on autophagy. Under normal conditions, their inhibition of mTORC1 leads to an increase in basal autophagy. However, under cellular stress conditions like starvation, they disrupt "autophagic flux"—the complete process from autophagosome formation to lysosomal degradation.[1][3] This disruption leads to the accumulation of LC3-II, a protein marker associated with autophagosome membranes, without subsequent degradation. This impairment of the autophagy cycle is a key component of their cytotoxic mechanism in cancer cells.[2][3]

Signaling Pathway Diagram

The following diagram illustrates the interplay between the mTORC1 pathway and autophagy, and the points of intervention by the pyrazole compounds.

Caption: mTORC1 and Autophagy signaling pathways modulated by pyrazole compounds.

Quantitative Data: Antiproliferative Activity

The antiproliferative effects of several N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs were evaluated against the human pancreatic cancer cell line MIA PaCa-2. The half-maximal inhibitory concentration (IC50) values demonstrate potent anticancer activity.

| Compound ID | R Group (Benzamide Moiety) | Antiproliferative IC50 (µM) in MIA PaCa-2 Cells[3] |

| 1 | H | 1.3 ± 0.1 |

| 2 | 4-CONH₂ | 0.76 ± 0.04 |

| 3 | 3-CONH₂ | 0.36 ± 0.05 |

| 4 | 2-CONH₂ | > 20 |

| 5 | 3-CONHMe | 0.22 ± 0.02 |

| 22 | 3-Cl | 0.54 ± 0.04 |

| 23 | 3-CF₃ | 0.44 ± 0.03 |

Experimental Protocols

The following protocols are standard methodologies for assessing mTORC1 activity and autophagic flux, consistent with the techniques used to characterize the pyrazole analogs.

This protocol is used to measure the phosphorylation state of mTORC1 downstream targets, S6K1 and 4E-BP1, as a proxy for its activity.

Experimental Workflow Diagram

Caption: Standard experimental workflow for Western blot analysis.

Protocol Details:

-

Cell Culture and Treatment: Plate MIA PaCa-2 cells and allow them to adhere. Treat cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours). Include vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[14]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[15]

-

SDS-PAGE: Denature protein samples in Laemmli buffer. Load 20-40 µg of protein per lane onto a polyacrylamide gel and separate using electrophoresis.[15]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.[14]

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated proteins (e.g., Phospho-p70 S6 Kinase (Thr389), Phospho-4E-BP1 (Thr37/46)) and total proteins, as well as a loading control (e.g., GAPDH or β-actin).[15][16][17][18]

-

Detection: After washing, incubate with an appropriate HRP-conjugated secondary antibody. Detect chemiluminescence using an ECL substrate and an imaging system.[14]

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

This assay measures the accumulation of LC3-II in the presence and absence of a lysosomal inhibitor to determine autophagic flux. An increase in LC3-II only in the presence of the inhibitor indicates increased flux, whereas an accumulation without the inhibitor suggests a blockage.

Protocol Details:

-

Cell Treatment: Culture cells as described above. For each experimental condition (vehicle or pyrazole compound), create two sets of samples.

-

Lysosomal Inhibition: Two to four hours before the end of the experiment, treat one set of samples with a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). The other set remains untreated with the inhibitor.[19]

-

Protein Analysis: Harvest all cell lysates and perform Western blotting as described in Protocol 3.1.

-

Antibody Probing: Probe membranes with a primary antibody specific for LC3 (which detects both LC3-I and LC3-II). Reprobe for a loading control.[19]

-

Data Interpretation: Compare the levels of LC3-II across the four conditions (vehicle ± inhibitor, compound ± inhibitor). A significant increase in LC3-II in the compound-treated cells compared to vehicle, which is further enhanced by the lysosomal inhibitor, indicates induction of autophagic flux. An accumulation of LC3-II with the compound alone suggests a blockage in the late stages of autophagy.[20][21]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

- 9. assaygenie.com [assaygenie.com]

- 10. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. mdpi.com [mdpi.com]

- 13. mTOR Pathways in Cancer and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. ccrod.cancer.gov [ccrod.cancer.gov]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

- 18. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 19. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 20. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cruk.cam.ac.uk [cruk.cam.ac.uk]

An In-Depth Technical Guide to the Solubility and Stability of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel pyrazole derivative, 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine. While specific experimental data for this compound is not publicly available, this document serves as a procedural framework for researchers. It details standardized experimental protocols for solubility and stability assessment in line with pharmaceutical industry best practices and regulatory guidelines. The guide includes illustrative data tables, experimental workflow diagrams, and a contextual overview of the significance of pyrazole derivatives in medicinal chemistry.

Introduction to this compound and the Pyrazole Scaffold

Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in the design of therapeutic agents.[1][2] Many pyrazole-containing compounds have been developed as anti-inflammatory, antimicrobial, anticancer, and analgesic agents.[1][3][4][5]

The compound this compound, with the chemical structure shown below, is a substituted pyrazole. Understanding its physicochemical properties, particularly solubility and stability, is a critical first step in its evaluation as a potential drug candidate. These properties fundamentally influence a compound's formulation, bioavailability, and shelf-life.

Chemical Structure:

(Note: This is a simplified 2D representation of this compound)

Solubility Determination

Solubility is a crucial physicochemical parameter that affects a drug's absorption and bioavailability. The following sections outline the standard methodologies for determining the aqueous and solvent solubility of a compound like this compound.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

HPLC with a validated analytical method for the compound

-

pH meter

Procedure:

-

Add an excess amount of solid this compound to a series of vials containing the different solvents. The excess solid is necessary to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-